molecular formula C17H22FNO3 B2597967 N-[(3-Fluoro-5-methoxyphenyl)methyl]-N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide CAS No. 2411179-54-7

N-[(3-Fluoro-5-methoxyphenyl)methyl]-N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide

Cat. No.: B2597967
CAS No.: 2411179-54-7
M. Wt: 307.365
InChI Key: GNBMNHPZEYTGFN-HOTGVXAUSA-N
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Description

N-[(3-Fluoro-5-methoxyphenyl)methyl]-N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide is a synthetic organic compound with the molecular formula C17H22FNO3. This compound features a unique combination of a fluoro-substituted aromatic ring, a hydroxycyclohexyl group, and a prop-2-enamide moiety, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Fluoro-5-methoxyphenyl)methyl]-N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide typically involves multiple steps:

    Formation of the Fluoro-Methoxy Benzyl Intermediate: This step involves the reaction of 3-fluoro-5-methoxybenzyl chloride with a suitable nucleophile to form the benzyl intermediate.

    Cyclohexylation: The intermediate is then reacted with (1S,2S)-2-hydroxycyclohexylamine under controlled conditions to form the desired amine.

    Amidation: Finally, the amine is coupled with prop-2-enoic acid or its derivatives under dehydrating conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Fluoro-5-methoxyphenyl)methyl]-N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-[(3-Fluoro-5-methoxyphenyl)methyl]-N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-Fluoro-5-methoxyphenyl)methyl]-N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide involves its interaction with specific molecular targets. The fluoro and methoxy groups on the aromatic ring may enhance binding affinity to certain enzymes or receptors, while the hydroxycyclohexyl group could influence the compound’s overall conformation and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-Fluoro-5-methoxyphenyl)methyl]-N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide: A stereoisomer with potentially different biological activity.

    N-[(3-Fluoro-5-methoxyphenyl)methyl]-N-[(1S,2S)-2-hydroxycyclohexyl]but-2-enamide: A homolog with a longer alkyl chain.

Uniqueness

N-[(3-Fluoro-5-methoxyphenyl)methyl]-N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a fluoro and methoxy group on the aromatic ring, along with the hydroxycyclohexyl moiety, differentiates it from other similar compounds and may result in unique pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[(3-fluoro-5-methoxyphenyl)methyl]-N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO3/c1-3-17(21)19(15-6-4-5-7-16(15)20)11-12-8-13(18)10-14(9-12)22-2/h3,8-10,15-16,20H,1,4-7,11H2,2H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBMNHPZEYTGFN-HOTGVXAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN(C2CCCCC2O)C(=O)C=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)CN([C@H]2CCCC[C@@H]2O)C(=O)C=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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